molecular formula C3H6NaO4S+ B100367 Allyl sodium sulfate CAS No. 19037-59-3

Allyl sodium sulfate

Cat. No.: B100367
CAS No.: 19037-59-3
M. Wt: 160.13 g/mol
InChI Key: USEWKBLLMCFAEJ-UHFFFAOYSA-M
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Description

Allyl sodium sulfate, also known as sodium allylsulfonate, is a versatile compound with various industrial applications. It is a white crystalline powder that is easily soluble in water and alcohols but only slightly soluble in benzene. This compound contains double bonds at the α and β positions, which give it high reactivity. It is commonly used in the production of acrylic fibers, nickel plating baths, and as a copolymerizable emulsifying agent in textile manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl sodium sulfate can be synthesized through the sulfonation of allyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation of allyl alcohol using sulfur trioxide gas in a reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This process is optimized for large-scale production, ensuring consistent quality and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: It can be reduced to form corresponding sulfides.

    Substitution: The compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

Allyl sodium sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyl sodium sulfate involves its ability to undergo polymerization and copolymerization reactions due to the presence of double bonds at the α and β positions. These reactions result in the formation of polymers with improved heat resistance, elasticity, and dyeing performance. The compound’s reactivity also allows it to interact with various molecular targets, enhancing its functionality in different applications .

Comparison with Similar Compounds

    Sodium methallylsulfonate: Similar in structure but with a methyl group attached to the allyl group.

    Sodium vinylsulfonate: Contains a vinyl group instead of an allyl group.

    Sodium propanesulfonate: Lacks the double bonds present in allyl sodium sulfate.

Uniqueness: this compound’s unique feature is the presence of double bonds at the α and β positions, which confer high reactivity and versatility. This makes it particularly valuable in applications requiring polymerization and copolymerization, such as in the production of acrylic fibers and electroplating .

Biological Activity

Allyl sodium sulfate (ASS) is a compound that has garnered attention for its diverse biological activities, particularly in the context of its potential applications in pharmaceuticals and environmental sciences. This article explores the biological activity of ASS, including its effects on microbial growth, toxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound is an organosulfur compound characterized by the presence of an allyl group (CH2=CHCH2-CH_2=CH-CH_2-) attached to a sulfate moiety (OSO3-OSO_3^-). This structure confers unique chemical properties that influence its biological interactions.

Microbial Activity

1. Antimicrobial Properties:
Research has demonstrated that ASS exhibits antimicrobial activity against various microorganisms. In particular, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for use in agricultural and pharmaceutical applications.

2. Biodegradation Studies:
A study conducted on sodium allyl sulfonate, a related compound, indicated that it allowed the growth of 12 out of 14 species of phenol-utilizing bacteria within five days at 30 °C. The degradation process took approximately 16 days when exposed to soil microflora, suggesting that ASS may also be biodegradable under similar conditions .

Toxicity and Safety Profile

1. Toxicological Studies:
Toxicity assessments indicate that ASS can cause cellular damage at higher concentrations. For instance, exposure to high levels of alkyl sulfates (related compounds) has been associated with increased permeability of intestinal mucosa and cellular necrosis in experimental models .

2. Lethal Dose Estimates:
The estimated lethal dose for similar compounds, such as sodium lauryl sulfate (SLS), ranges from 0.5 to 5 g/kg in humans, suggesting that ASS may have a comparable safety profile .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservations/FindingsReferences
Antimicrobial Inhibition of bacterial and fungal growth
Toxicity Induction of cellular damage at high concentrations
Biodegradation Degradation by soil microflora within 16 days
Inflammation Modulation Potential effects on inflammatory pathways

Case Study: Effects on Intestinal Mucosa

In a study examining the effects of related sulfate compounds on rat intestinal mucosa, it was found that exposure led to significant alterations in barrier integrity and increased permeability . Although direct studies on ASS are lacking, these findings suggest potential risks associated with its use in gastrointestinal contexts.

Properties

IUPAC Name

sodium;prop-2-enyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEWKBLLMCFAEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172517
Record name Sulfuric acid, mono-2-propenyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19037-59-3
Record name Sulfuric acid, mono-2-propenyl ester, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, mono-2-propenyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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